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Compound of Interest

Compound Name: (6-Chloroquinolin-8-yl)boronic acid

Cat. No.: B7955940

Get Quote

Executive Summary

(6-Chloroquinolin-8-yl)boronic acid represents a specialized bifunctional scaffold in organic

synthesis and chemical biology. Distinguished by the juxtaposition of a Lewis-acidic boronic
acid moiety and a Lewis-basic quinoline nitrogen, this molecule exhibits unique "frustrated"”
Lewis pair characteristics that drive its utility in carbohydrate sensing and complex metal
coordination. Furthermore, the 6-chloro substituent provides a critical orthogonal handle for
secondary cross-coupling reactions, distinguishing it from the parent 8-quinolineboronic acid.
This guide details the structural dynamics, synthesis, and application of this high-value
intermediate.

Molecular Architecture & Physicochemical
Dynamics

The reactivity of (6-Chloroquinolin-8-yl)boronic acid is defined by the interaction between the
peri-positioned nitrogen lone pair and the empty p-orbital of the boron atom.

Structural "Push-Pull" Dynamics
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Unlike simple phenylboronic acids, the 8-position on the quinoline ring forces the boron atom
into proximity with the quinoline nitrogen.

e The N - B Interaction: In its neutral state, a dative bond often forms between N(1) and B(8).
This interaction hybridizes the boron from

(trigonal planar) toward
(tetrahedral), increasing the Lewis acidity of the boron center.

e The 6-Chloro Effect: The chlorine atom at position 6 exerts an electron-withdrawing inductive
effect (-1). This reduces the electron density on the quinoline ring, slightly lowering the pKa of
the nitrogen and potentially weakening the N - B dative bond compared to the unsubstituted
parent. However, it also makes the boron center more electrophilic, enhancing its affinity for
diols (sugars).

Key Physicochemical Data (Predicted & Experimental

Consensus)
Property Value | Characteristic Relevance
Molecular Formula Stoichiometry
Molecular Weight 207.42 g/mol Calculation standard
Hybridization (B) Dynamic Dictates sugar binding affinity
Fluorescence Weak (Quenched by PET) "Turn-on" sensor precursor
Solubility DMSO, MeOH, aqueous base Limited in non-polar solvents
Acidity (pKa) ~8.5 (Boronic acid) Physiological pH compatibility

Synthetic Access & Purification Strategy

Direct borylation of 6-chloroquinoline is challenging due to regioselectivity issues (C3 vs C8).
The most robust route utilizes Halogen-Lithium Exchange on a di-halogenated precursor.

The "Gold Standard" Synthesis Protocol
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Precursor: 8-Bromo-6-chloroquinoline. (The Br at C8 is more reactive to Li-exchange than Cl at
C6).

Reagents:
e n-Butyllithium (2.5 M in hexanes)
 Triisopropyl borate (B(OiPr)3)

e Solvent: Anhydrous THF (

Step-by-Step Methodology:
 Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.
» Solvation: Dissolve 8-bromo-6-chloroquinoline (1.0 eq) in anhydrous THF. Cool to

(Dry ice/Acetone bath).

e Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes.
o Critical Check: Maintain internal temp below
to prevent attack on the 6-Chloro position or scrambling.
e Borylation: Stir for 30 mins, then add Triisopropy! borate (1.5 eq) rapidly.
e Hydrolysis: Allow to warm to room temperature (RT) over 2 hours. Quench with 1M HCI.

o Workup: Adjust pH to ~5-6 (isoelectric point). The boronic acid often precipitates. If not,
extract with EtOAc/n-Butanol.

Visualization of Synthetic Logic

Kinetic Control

on Selective Br attack _ | Lithium-Halogen Exchange 6.Cl
3 (n-BuLi, -78°C) [
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Figure 1: Regioselective synthesis pathway exploiting the differential reactivity of Aryl-Br vs.
Aryl-Cl bonds.

Reactivity Profile: The Orthogonal Cross-Coupling

This molecule is a "bifunctional” halide/boronic acid. In Suzuki-Miyaura coupling, it acts as the
nucleophile (boron species).[1]

Chemoselectivity

o The Boron Center: Reacts with Aryl-Halides (Ar-X) in the presence of Pd(0).
e The 6-Chloro Group: Generally inert under standard Suzuki conditions (

) used for the boronic acid. This allows for iterative synthesis:

o Step 1: Couple the Boronic acid (C8) to Scaffold A.

o Step 2: Activate the C6-Chlorine (using Buchwald precatalysts or Ni-catalysis) to couple to
Scaffold B.

Protocol: Suzuki-Miyaura Coupling
o Catalyst: Pd(dppf)CI2 (Robust against steric bulk at C8).

e Base: K3PO4 (Anhydrous) or Cs2CO3.
e Solvent: 1,4-Dioxane/Water (4:1).

e Temperature:

» Note: The bulky quinoline nitrogen can poison catalysts; high catalyst loading (5 mol%) is
often required.

Functional Application: Fluorescent Sensing
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The primary non-synthetic application of (6-Chloroquinolin-8-yl)boronic acid is in the
detection of saccharides (Glucose, Sialic Acid).

Mechanism: Photoinduced Electron Transfer (PET)

» Off State (Free Acid): The nitrogen lone pair is free or loosely coordinated. Upon excitation,
an electron transfers from the Nitrogen (Donor) to the excited fluorophore, quenching

fluorescence (Non-fluorescent).

o On State (Sugar Bound): Binding a diol forms a cyclic boronate ester. This increases the
Lewis acidity of Boron, strengthening the N — B bond. The Nitrogen lone pair is now
"occupied"” in the dative bond and cannot participate in PET. Fluorescence is restored ("Turn-

on").

Visualization of Sensing Mechanism
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Figure 2: Fluorescence "Turn-On" mechanism via modulation of Photoinduced Electron
Transfer (PET).

Handling, Stability & Safety
Protodeboronation
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Boronic acids at the 8-position of quinoline are susceptible to protodeboronation (loss of the
boron group) under basic conditions at high temperatures.

e Mechanism:[2][3][4] The basic nitrogen facilitates the cleavage of the C-B bond.

» Mitigation: Avoid prolonged heating in strong aqueous base. Use mild bases (K3P0O4) and
anhydrous conditions where possible.

Dehydration (Trimerization)

Like all boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine) upon
loss of water.

e Storage: Store at

under Argon.

o Re-activation: If the boroxine forms, it can usually be used directly in Suzuki couplings
(hydrolyzes in situ) or converted back to the monomer by recrystallization from
water/acetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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